7-Fluoro-3-(methoxymethoxy)naphthalen-1-ol
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Overview
Description
7-Fluoro-3-(methoxymethoxy)naphthalen-1-ol is an organic compound with the molecular formula C12H11FO3 It is a derivative of naphthol, characterized by the presence of a fluoro group at the 7th position and a methoxymethoxy group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(methoxymethoxy)naphthalen-1-ol typically involves multiple steps, starting from commercially available naphthalene derivatives. One common method includes the following steps:
Fluorination: Introduction of the fluoro group at the 7th position of the naphthalene ring.
Methoxymethoxylation: Protection of the hydroxyl group at the 1st position by converting it to a methoxymethoxy group.
These reactions often require specific reagents and conditions, such as fluorinating agents (e.g., Selectfluor) and methoxymethyl chloride in the presence of a base (e.g., sodium hydride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-(methoxymethoxy)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the fluoro group to a hydrogen atom.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-Fluoro-3-(methoxymethoxy)naphthalen-1-one, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
7-Fluoro-3-(methoxymethoxy)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(methoxymethoxy)naphthalen-1-ol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethoxy group can improve its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-1-naphthol: Lacks the methoxymethoxy group, resulting in different chemical properties.
3-Methoxymethoxy-1-naphthol:
Uniqueness
7-Fluoro-3-(methoxymethoxy)naphthalen-1-ol is unique due to the combination of the fluoro and methoxymethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C12H11FO3/c1-15-7-16-10-4-8-2-3-9(13)5-11(8)12(14)6-10/h2-6,14H,7H2,1H3 |
InChI Key |
MHJBXNJMSHAPEU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C=C(C=CC2=C1)F)O |
Origin of Product |
United States |
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